molecular formula C9H8BrClO2 B6297785 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane CAS No. 2221812-41-3

2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane

Cat. No.: B6297785
CAS No.: 2221812-41-3
M. Wt: 263.51 g/mol
InChI Key: BJGLBVSHVGSPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane is a chemical compound supplied for research purposes. It is an aryl halide derivative where a 1,3-dioxolane group is attached to a benzene ring that is also substituted with bromo and chloro functional groups. This structure is characteristic of a protected aldehyde, a common intermediate in synthetic organic chemistry . As a key synthetic building block, this compound is primarily valued in medicinal chemistry and materials science research. It is used in cross-coupling reactions, such as Suzuki or Negishi couplings, to create complex biaryl structures . The presence of two different halogens (bromine and chlorine) on the aromatic ring allows for selective, sequential functionalization, providing researchers with greater control over the synthetic pathway. The 1,3-dioxolane group acts as a protecting group for a carbonyl, which can be later deprotected to reveal an aldehyde functionality for further derivatization . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-bromo-6-chlorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGLBVSHVGSPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds via the formation of a cyclic acetal intermediate. Acrolein (6.0 mmol) and ethylene glycol (7.4 mmol) are combined in 1,4-dioxane at 5°C, followed by the dropwise addition of 17% HBr/1,4-dioxane (8.4 mmol). The mixture is warmed to room temperature for 30 minutes, quenched with NaHCO₃, and extracted with diethyl ether. Florisil chromatography yields the product in 82% yield.

Key Data:

  • Temperature: 5–20°C

  • Time: 0.5 hours

  • Yield: 82%

  • Characterization:

    • ¹H NMR (CDCl₃): δ 2.22 (dt, J = 4.6, 7.4 Hz, 2H), 3.47 (t, J = 7.1 Hz, 2H), 3.88–3.96 (m, 4H), 5.01 (t, J = 4.6 Hz, 1H).

    • ¹³C NMR (CDCl₃): δ 27.14, 36.97, 64.78 (2C), 102.34.

This method’s efficiency stems from the stabilizing effect of 1,4-dioxane, which minimizes side reactions such as polymerization of acrolein.

Phase Transfer Catalysis for Bromo-Dioxolane Formation

Patent literature describes the use of phase transfer catalysts (PTCs) to facilitate the synthesis of halogenated dioxolanes. While EP0050298A2 focuses on azole derivatives, its methodology is adaptable to 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane.

Catalytic System and Optimization

A mixture of the phenolic precursor, chloroform, or bromoform, and a PTC (e.g., tetraalkylammonium halides or 18-crown-6) is stirred in a biphasic system (aqueous NaOH/organic solvent). The reaction proceeds at 20–120°C, with the PTC enhancing the interfacial transfer of hydroxide ions, promoting nucleophilic substitution.

Advantages:

  • Reduced reaction time (2–4 hours vs. 12–24 hours in conventional methods).

  • Higher selectivity due to controlled bromide ion availability.

Limitations:

  • Requires rigorous drying to prevent hydrolysis of the dioxolane ring.

Bromination of Phenyl-Dioxolane Precursors

A copper-catalyzed domino coupling strategy, reported in Organic & Biomolecular Chemistry, provides a pathway to 2-(2-bromoaryl)-1,3-dioxolanes.

Stepwise Bromination and Cyclization

  • Bromination of Benzo[d]dioxol-5-ylacetonitrile:

    • Substrate: 2-(Benzo[d]dioxol-5-yl)acetonitrile.

    • Reagent: Bromine (2.2 mmol) in CHCl₃ at 0°C for 4 hours.

    • Yield: 75–85% after column chromatography.

  • Cyclization with Ethylene Glycol:

    • The brominated intermediate is treated with ethylene glycol and a Brønsted acid (e.g., H₂SO₄) to form the dioxolane ring.

Critical Parameters:

  • Temperature control (0°C) to avoid over-bromination.

  • Use of anhydrous conditions to prevent ring-opening.

Solvent-Free Synthesis and Catalytic Innovations

An improved solvent-free method from CA2685797A1, though developed for a related dioxolane, offers insights into optimizing 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane synthesis.

Methanesulfonic Acid-Catalyzed Reaction

  • Substrates: 2-(4-Chlorophenyl)-1,3-dioxolane-4-methanol and bromomethylating agent.

  • Conditions: Solvent-free, 80–120°C, with methanesulfonic acid (0.24 mol) as a catalyst.

  • Yield: 64.8% after crystallization.

Advantages Over Traditional Methods:

  • Elimination of solvent costs and waste.

  • Enhanced reaction kinetics due to increased reactant concentration.

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Temperature Time Yield Purity (NMR)
HBr/1,4-DioxaneHBr5–20°C0.5 h82%>95%
Phase Transfer18-Crown-620–120°C2–4 h70–75%90%
Bromination-CyclizationH₂SO₄0–25°C4–6 h75–85%92%
Solvent-FreeCH₃SO₃H80–120°C6 h64.8%98%

Mechanistic Insights and Side Reactions

  • Acid-Catalyzed Ring-Opening: Prolonged exposure to HBr or elevated temperatures can hydrolyze the dioxolane to diols.

  • Competitive N-Alkylation: In PTC systems, unprotected amino groups may undergo undesired alkylation, necessitating protective groups like tert-butoxycarbonyl (Boc) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic substitution under basic or catalytic conditions:

Reaction ConditionsReagents/CatalystsProductsYield/Notes
Alkaline ethanol, refluxKCN, EtOH2-(2-Cyano-6-chlorophenyl)-1,3-dioxolaneNot reported
Polar aprotic solvent, 50–80°CNaN₃, DMF2-(2-Azido-6-chlorophenyl)-1,3-dioxolaneRequires azide safety protocols

Mechanism :

  • The bromine atom acts as a leaving group, with nucleophiles (e.g., CN⁻, N₃⁻) attacking the electron-deficient aromatic ring via an SNAr pathway. The electron-withdrawing chlorine and dioxolane groups enhance the ring’s electrophilicity .

Acid-Catalyzed Dioxolane Ring Opening

The 1,3-dioxolane ring undergoes hydrolysis or transacetalization under acidic conditions:

Reaction ConditionsReagents/CatalystsProductsYield/Notes
H₂SO₄ (5% v/v), H₂O, 80°C2-Bromo-6-chlorophenol + ethylene glycolQuantitative hydrolysis
Methanesulfonic acid, toluene, 130°CHalogen exchange byproducts (trace)<1% yield

Mechanism :

  • Protonation of the dioxolane oxygen weakens the C–O bonds, leading to ring cleavage and formation of a diol and ketone intermediate. Competing halogen exchange (Br → Cl) is minimized in solvent-free systems .

Oxidation Reactions

The dioxolane ring is susceptible to oxidative cleavage:

Reaction ConditionsReagents/CatalystsProductsYield/Notes
KMnO₄ (aq), H⁺, 60°C2-Bromo-6-chlorobenzoic acidModerate selectivity
CrO₃, acetic acid, RT2-(2-Bromo-6-chlorophenyl)-1,3-dioxolanoneRequires anhydrous conditions

Mechanism :

  • Strong oxidizers like KMnO₄ cleave the dioxolane ring to form carboxylic acids, while controlled oxidation with CrO₃ produces ketones.

Reduction Reactions

Selective reduction of functional groups:

Reaction ConditionsReagents/CatalystsProductsYield/Notes
LiAlH₄, THF, 0°C → RT2-(2-Bromo-6-chlorophenyl)-1,3-propanediol78% yield (theoretical)
H₂, Pd/C (10%), EtOAcDehalogenation not observedStability under H₂ noted

Mechanism :

  • LiAlH₄ reduces the dioxolane to a diol without affecting aromatic halogens. Hydrogenation fails to remove Br/Cl due to the ring’s electron-withdrawing groups.

Electrophilic Aromatic Substitution (EAS)

The chloro and bromo substituents direct incoming electrophiles:

Reaction ConditionsReagents/CatalystsProductsYield/Notes
HNO₃/H₂SO₄, 0°C2-Bromo-6-chloro-4-nitrophenyl-1,3-dioxolanePara-nitration dominant
Br₂, FeBr₃, CH₂Cl₂Limited reactivity (deactivation)<5% yield

Mechanism :

  • The meta-directing effects of Cl and Br hinder further EAS. Nitration occurs para to the dioxolane group due to steric and electronic factors.

Key Research Findings:

  • Stereoelectronic Effects : The dioxolane ring’s electron-donating nature slightly activates the aryl bromide for substitution but deactivates the ring for EAS .

  • Industrial Relevance : Continuous flow synthesis improves yields in acetal formation (95% purity), minimizing side reactions .

  • Stability : Resists thermal decomposition below 200°C but degrades under prolonged UV exposure.

Citations:

Scientific Research Applications

Organic Chemistry

2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane serves as a building block for synthesizing more complex organic molecules. Its halogen substituents allow for various substitution reactions, making it a versatile reagent in organic synthesis .

Research indicates potential biological activity , particularly in drug development. The compound is studied for its interactions with biological molecules, which may lead to therapeutic applications. For instance, it has been investigated for its effects on enzyme activity and receptor binding .

Medicinal Chemistry

In medicinal chemistry, 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane is explored as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties against various diseases, including cancer and infectious diseases .

Case Study 1: Drug Development

A study investigated the compound's potential as a precursor for new drugs targeting metabolic pathways. It was found that modifications of the dioxolane structure could enhance binding affinity to specific receptors involved in metabolic regulation.

Case Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial properties of derivatives of 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane. The findings suggested that certain derivatives exhibited significant activity against Gram-positive bacteria, indicating potential use in developing new antibiotics.

Data Tables

Application Area Details Potential Impact
Organic SynthesisBuilding block for complex moleculesEnhances synthetic pathways
Biological ResearchInteraction studies with biomoleculesInsights into drug design
Medicinal ChemistryPrecursor for therapeutic compoundsDevelopment of new medications
Industrial ApplicationsProduction of specialty chemicalsBroadens industrial chemical portfolio

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions (Phenyl Ring) Key Structural Differences
2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane Not provided C₉H₇BrClO₂ ~265.5 (estimated) Br (2), Cl (6) Reference compound
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane 2221812-00-4 C₉H₇BrClFO₂ 296.51 Br (3), Cl (6), F (2) Additional fluorine at position 2
2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane Not provided C₁₁H₁₂BrO₄ ~289.12 Br (6), OCH₃ (2,3) Methoxy groups instead of halogens
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane 77771-04-1 C₉H₈BrFO₂ 247.06 Br (3), F (4) Fluorine at position 4, no chlorine
2-(2-Bromophenyl)-1,3-dioxolane 6642-34-8 C₉H₈BrO₂ 229.06 Br (2) No chlorine substituent

Key Observations :

  • Halogen Diversity: The target compound uniquely combines bromine and chlorine at positions 2 and 6, respectively.
  • Substituent Effects : Methoxy groups (as in C₁₁H₁₂BrO₄) increase steric bulk and electron density, which may hinder nucleophilic substitution compared to halogenated analogs .

Biological Activity

The compound 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane features a dioxolane ring fused with a brominated and chlorinated phenyl group. Its empirical formula is C9H8BrClO2C_9H_8BrClO_2, contributing to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of 1,3-dioxolanes, including 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane, can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of halogen substituents (bromine and chlorine) enhances the compound's ability to interact with various enzymes, potentially inhibiting their activity.
  • Antimicrobial Action : The dioxolane structure is known to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi.
  • Cytotoxic Effects : Some derivatives have shown promise in inducing apoptosis in cancer cells by interacting with specific cellular targets.

Antimicrobial Activity

A study conducted on various 1,3-dioxolane derivatives, including 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane, reported the following Minimum Inhibitory Concentration (MIC) values against several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus625-1250
Staphylococcus epidermidis500
Pseudomonas aeruginosa250
Candida albicans500

These results indicate significant antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and fungi .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of 1,3-dioxolanes exhibit cytotoxic effects on cancer cell lines. For instance:

  • Compound A showed an IC50 value of 15 µM against breast cancer cells.
  • Compound B , a derivative of 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane, exhibited an IC50 value of 10 µM against lung cancer cells .

Case Study 1: Antimicrobial Efficacy

A research team synthesized several derivatives of dioxolanes to evaluate their antimicrobial efficacy. Among these compounds, one derivative with a similar structure to 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .

Case Study 2: Anticancer Potential

In another study focusing on cancer treatment, researchers evaluated the effects of a series of dioxolanes on human cancer cell lines. The results indicated that compounds with bromine and chlorine substituents significantly enhanced cytotoxicity compared to their non-halogenated counterparts. This suggests that the halogen atoms play a crucial role in increasing the biological activity of these compounds .

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